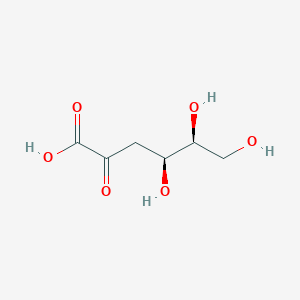
2-keto-3-deoxygluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Keto-3-Deoxygluconate, also known as 4,5,6-trihydroxy-2-oxo-hexanoic acid, is an organic compound with the chemical formula C₆H₁₀O₆. It belongs to the class of keto acids and derivatives, specifically medium-chain keto acids. This compound is significant in various biochemical pathways, including the pentose phosphate pathway and glucuronate interconversions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Keto-3-Deoxygluconate can be synthesized through several methods. One common synthetic route involves the oxidation of 2-deoxy-D-glucose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a controlled temperature to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes using microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to produce this compound efficiently. The fermentation process is optimized for maximum yield, followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Keto-3-Deoxygluconate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other keto acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Produces higher keto acids.
Reduction: Yields corresponding alcohols.
Substitution: Forms halogenated derivatives of the original compound.
Scientific Research Applications
2-Keto-3-Deoxygluconate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Plays a role in metabolic pathways, particularly in the pentose phosphate pathway.
Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.
Industry: Utilized in the production of bioplastics and other biodegradable materials.
Mechanism of Action
The mechanism of action of 2-Keto-3-Deoxygluconate involves its participation in metabolic pathways. It acts as a substrate for specific enzymes, such as 2-dehydro-3-deoxygluconokinase, which catalyzes its phosphorylation. This phosphorylation is crucial for its role in the pentose phosphate pathway, contributing to the production of nucleotides and amino acids .
Comparison with Similar Compounds
Similar Compounds
2-Keto-3-Deoxy-D-Gluconate: A closely related compound with similar chemical properties.
2-Keto-3-Deoxy-L-Gluconate: Another stereoisomer with distinct biological roles.
2-Keto-3-Deoxy-D-Gluconic Acid: Differing slightly in structure but participating in similar biochemical pathways.
Uniqueness
Its ability to undergo various chemical reactions makes it a versatile compound for synthetic and industrial applications .
Properties
Molecular Formula |
C6H10O6 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(4S,5S)-4,5,6-trihydroxy-2-oxohexanoic acid |
InChI |
InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m0/s1 |
InChI Key |
WPAMZTWLKIDIOP-UCORVYFPSA-N |
SMILES |
C(C(C(CO)O)O)C(=O)C(=O)O |
Isomeric SMILES |
C([C@@H]([C@H](CO)O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)C(=O)O |
Synonyms |
2-keto-3-deoxygluconate 3-deoxy-2-oxo-D-gluconate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















